

Spectroscopic data (NMR, IR, MS) of Thiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Thiophene-3-carbohydrazide**

Cat. No.: **B180984**

[Get Quote](#)

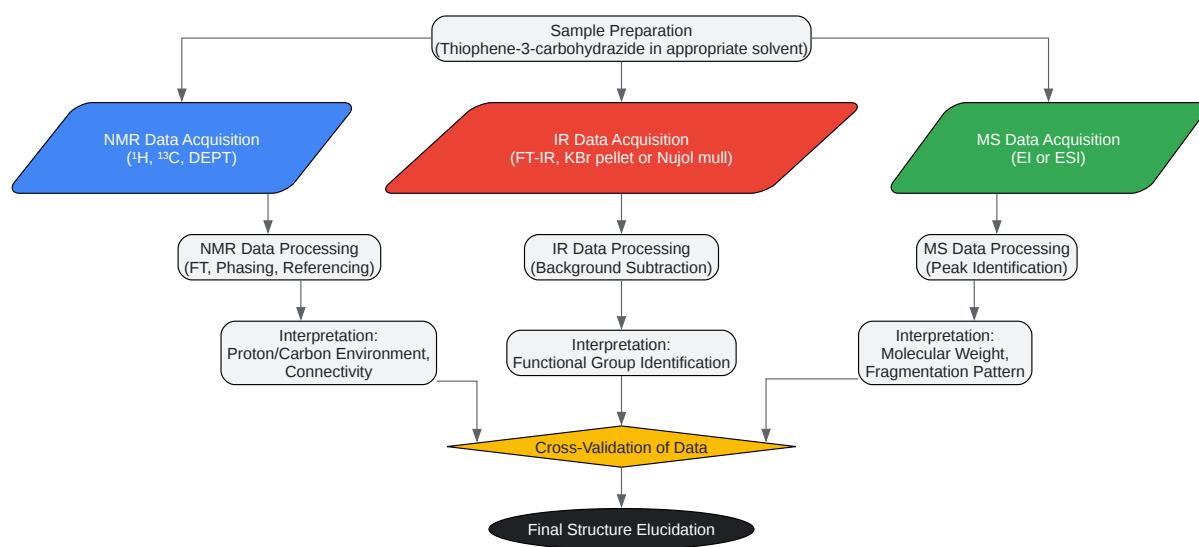
An In-depth Technical Guide to the Spectroscopic Characterization of **Thiophene-3-carbohydrazide**

Introduction

Thiophene-3-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceutical agents, its carbohydrazide functional group makes it a versatile synthon for creating more complex molecules like hydrazones, pyrazoles, and oxadiazoles, which often exhibit a wide range of biological activities.^{[1][2]} Accurate structural elucidation is the bedrock of drug discovery and development, making a comprehensive understanding of the spectroscopic signature of **Thiophene-3-carbohydrazide** essential.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Thiophene-3-carbohydrazide**. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounding its claims in authoritative references and field-proven methodologies.

Molecular Structure and Functional Groups


Thiophene-3-carbohydrazide ($C_5H_6N_2OS$) possesses a molecular weight of 142.18 g/mol .^[3] The structure consists of a five-membered aromatic thiophene ring substituted at the 3-position

with a carbohydrazide group (-C(=O)NHNH₂). This combination of an aromatic heterocycle and a reactive hydrazide moiety defines its chemical properties and spectroscopic characteristics.

Caption: Molecular structure of **Thiophene-3-carbohydrazide**.

The Spectroscopic Characterization Workflow: A Methodological Overview

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecule's physical properties, and together, they provide a comprehensive and self-validating structural picture.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **Thiophene-3-carbohydrazide**, both ^1H and ^{13}C NMR are required for a full assignment.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **Thiophene-3-carbohydrazide** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Expert Insight: DMSO-d₆ is the solvent of choice for hydrazides because its polarity effectively solubilizes the compound, and it slows the proton exchange rate of the N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals. [1][4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ 0.00 ppm).
- Spectrometer Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[5]
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is sufficient.
 - Spectral Width: Set to a range of 0-12 ppm to encompass both aromatic and exchangeable protons.
 - Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A delay of 1-2 seconds is typically used.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.
 - Spectral Width: Set to a range of 0-180 ppm.
 - Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary.
 - Relaxation Delay: Use a relaxation delay of 2-5 seconds. Expert Insight: This is crucial for ensuring proper relaxation of all carbon nuclei, especially quaternary carbons like the carbonyl carbon, which have longer relaxation times.[5]

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak for DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Interpretation

¹H NMR (DMSO-d₆, 400 MHz)

- Thiophene Protons (H₂, H₄, H₅): The carbohydrazide group is electron-withdrawing, which deshields the adjacent ring protons. Based on data for 3-substituted thiophenes, the proton at the C₂ position is typically the most deshielded.[5]
 - δ ~8.2 ppm (s, 1H, H₂): This proton appears as a singlet (or a narrow triplet due to small long-range coupling).
 - δ ~7.6 ppm (d, 1H, H₅): This proton is coupled to H₄.
 - δ ~7.2 ppm (d, 1H, H₄): This proton is coupled to H₅.
- Hydrazide Protons (-NHNH₂): These protons are exchangeable with D₂O. Their chemical shifts are sensitive to concentration, temperature, and residual water in the solvent.
 - δ ~9.5 ppm (s, 1H, -C(=O)NH-): This amide proton is typically a broad singlet.[4]
 - δ ~4.5 ppm (s, 2H, -NH₂): The terminal amine protons often appear as a broad singlet.[1]

¹³C NMR (DMSO-d₆, 100 MHz)

- Carbonyl Carbon (C=O): This carbon is expected in the typical range for amide/hydrazide carbonyls.
 - δ ~162 ppm (C=O):
- Thiophene Carbons (C₂, C₃, C₄, C₅): The chemical shifts are influenced by the sulfur heteroatom and the C₃-substituent.
 - δ ~135 ppm (C₃): The substituted carbon.

- $\delta \sim 128$ ppm (C5):

- $\delta \sim 127$ ppm (C2):

- $\delta \sim 125$ ppm (C4):[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of **Thiophene-3-carbohydrazide** with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.
 - Expert Insight: The KBr pellet method is preferred for solid samples as it avoids solvent peaks that can obscure important regions of the spectrum. The key to a good pellet is ensuring the sample is anhydrous and homogeneously dispersed to minimize light scattering.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 absorptions.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .

Data Interpretation

The IR spectrum of **Thiophene-3-carbohydrazide** is dominated by absorptions from the hydrazide group and the thiophene ring.

- 3400-3200 cm^{-1} (N-H stretching): Two or three distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the $-\text{NH}_2$ group and the stretching of the $-\text{NH-}$ group. These bands are often broad due to hydrogen bonding.[\[1\]](#)[\[4\]](#)

- $\sim 3100 \text{ cm}^{-1}$ (Aromatic C-H stretching): A weak to medium band just above 3000 cm^{-1} is characteristic of the C-H bonds on the thiophene ring.[6]
- $\sim 1640 \text{ cm}^{-1}$ (C=O stretching, "Amide I" band): A strong, sharp absorption corresponding to the carbonyl stretch of the hydrazide. The position is lower than a typical ketone due to resonance with the adjacent nitrogen atoms.[1][7]
- $\sim 1550 \text{ cm}^{-1}$ (N-H bending, "Amide II" band): A medium to strong band associated with the N-H bending vibration coupled with C-N stretching.
- $1400\text{--}1500 \text{ cm}^{-1}$ (C=C stretching): Medium intensity bands corresponding to the aromatic C=C stretching vibrations within the thiophene ring.[6]
- $\sim 840 \text{ cm}^{-1}$ and $\sim 700 \text{ cm}^{-1}$ (C-S stretching / C-H out-of-plane bending): Vibrations involving the C-S bond of the thiophene ring and out-of-plane bending of the ring C-H bonds appear in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source or by using an electron ionization (EI) source for a volatile sample.
 - Expert Insight: ESI is a "soft" ionization technique often used to observe the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation. EI is a "hard" technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
- Mass Analysis: Scan a mass-to-charge (m/z) range, for example, from 50 to 300, to detect the molecular ion and its fragments.

Data Interpretation

- Molecular Ion Peak: The molecular formula is $C_5H_6N_2OS$. The exact mass is 142.02.[3]
 - $[M]^{+\bullet}$ (EI) or $[M+H]^+$ (ESI): A peak at m/z 142 or 143, respectively, will confirm the molecular weight of the compound.
- Isotope Peaks: The presence of sulfur will give rise to a characteristic isotope pattern. A peak at $[M+2]^{+\bullet}$ with an intensity of about 4.4% relative to the molecular ion peak is a clear indicator of a single sulfur atom.
- Key Fragmentation Pathways:
 - Loss of $NH_2NH^{+\bullet}$ (m/z 31): Cleavage of the N-N bond can lead to a fragment at m/z 111.
 - Loss of $NHNH_2^{+\bullet}$ (m/z 31): Cleavage of the CO-NH bond can also lead to the thiophene-3-carbonyl cation at m/z 111.
 - Loss of CO (m/z 28): Subsequent loss of carbon monoxide from the m/z 111 fragment can produce the 3-thienyl cation at m/z 83.

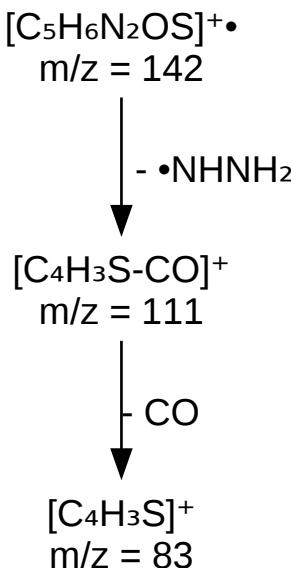


Figure 3: Proposed EI-MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A simplified fragmentation pathway for **Thiophene-3-carbohydrazide**.

Summary of Spectroscopic Data

Technique	Observation	Assignment
^1H NMR	$\delta \sim 9.5$ ppm (s, 1H)	-C(=O)NH-
	$\delta \sim 8.2$ ppm (s, 1H)	Thiophene H2
	$\delta \sim 7.6$ ppm (d, 1H)	Thiophene H5
	$\delta \sim 7.2$ ppm (d, 1H)	Thiophene H4
	$\delta \sim 4.5$ ppm (s, 2H)	-NH ₂
^{13}C NMR	$\delta \sim 162$ ppm	C=O
	$\delta \sim 135$ ppm	Thiophene C3
	$\delta \sim 128$ ppm	Thiophene C5
	$\delta \sim 127$ ppm	Thiophene C2
	$\delta \sim 125$ ppm	Thiophene C4
IR	3400-3200 cm^{-1}	N-H stretch
	~ 3100 cm^{-1}	Aromatic C-H stretch
	~ 1640 cm^{-1}	C=O stretch (Amide I)
	~ 1550 cm^{-1}	N-H bend (Amide II)
	1400-1500 cm^{-1}	Aromatic C=C stretch
MS (EI)	m/z 142	Molecular Ion [M] ⁺ •
	m/z 111	[M - NHNH ₂] ⁺
	m/z 83	[M - NHNH ₂ - CO] ⁺

Conclusion

The structural identity of **Thiophene-3-carbohydrazide** is unequivocally confirmed through the combined application of NMR, IR, and mass spectrometry. ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydrazide and thiophene functional groups, and mass spectrometry verifies the molecular

weight and provides corroborating structural information through predictable fragmentation. This comprehensive spectroscopic dataset serves as a reliable reference for researchers, ensuring the quality and identity of this crucial building block in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Thiophene-3-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180984#spectroscopic-data-nmr-ir-ms-of-thiophene-3-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com